molecular formula C13H23NO5 B3008638 3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate CAS No. 1214099-00-9

3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate

Cat. No.: B3008638
CAS No.: 1214099-00-9
M. Wt: 273.329
InChI Key: FRSJJRXFHYGDSO-UHFFFAOYSA-N
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Description

3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative featuring a five-membered ring containing both oxygen and nitrogen atoms. The compound is substituted with tert-butyl and methyl ester groups at positions 3 and 4, respectively, along with three methyl groups at positions 2, 2, and 5. This structure is significant in organic synthesis, particularly as a chiral auxiliary or intermediate in asymmetric reactions . However, commercial availability of this compound has been discontinued, as noted in product catalogs .

The stereochemistry (R-configuration) and steric hindrance from the tert-butyl group influence its reactivity and applications in stereoselective synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSJJRXFHYGDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214099-00-9
Record name 3-tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate
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Biological Activity

3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.325 g/mol
  • CAS Number : 1393440-06-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential pharmacological agent. It has been studied for its effects on various biological systems, including:

  • Antioxidant Properties : Research indicates that oxazolidine derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress and damage.
  • Antimicrobial Activity : Certain studies have shown that compounds similar to 3-tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by modulating inflammatory pathways.

Antioxidant Activity

A study evaluating the antioxidant capacity of oxazolidine derivatives reported that these compounds can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Antimicrobial Effects

Research has indicated that oxazolidine derivatives can inhibit the growth of bacteria and fungi. A specific study highlighted the effectiveness of a related oxazolidine compound against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds .

Anti-inflammatory Mechanisms

In vitro studies have shown that oxazolidine derivatives can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant capacityDemonstrated significant free radical scavenging activity (IC50 = 25 µg/mL)
Study BAssess antimicrobial propertiesEffective against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL)
Study CInvestigate anti-inflammatory effectsReduced TNF-alpha levels by 40% in treated cells

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

  • Formation of the Oxazolidine Ring : Using tert-butyl and methyl precursors.
  • Dicarboxylation : Introduction of carboxylic acid groups via nucleophilic substitution reactions.

This synthetic route has been optimized to enhance yield and purity .

Scientific Research Applications

Overview

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of drugs targeting neurological disorders.

Case Study: Neurological Drug Synthesis

In recent research, oxazolidine derivatives have been utilized in the synthesis of compounds that exhibit neuroprotective properties. For example, derivatives have shown promise in treating conditions such as Alzheimer's disease by modulating neurotransmitter levels.

Study Findings Reference
Neuroprotective EffectsDemonstrated efficacy in reducing neuroinflammation
Synthesis PathwaysEfficient methods developed for producing oxazolidine derivatives

Overview

In polymer science, this compound is used to enhance the thermal stability and mechanical properties of specialty polymers. It plays a significant role in the formulation of coatings and adhesives.

Case Study: Specialty Polymers

Research indicates that incorporating oxazolidine into polymer matrices improves their durability and thermal resistance. This is particularly beneficial in applications requiring high-performance materials.

Application Property Enhanced Reference
CoatingsIncreased thermal stability
AdhesivesImproved mechanical strength

Overview

As a building block for agrochemicals, 3-tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate contributes to the design of more effective pesticides and herbicides that are environmentally safer.

Case Study: Eco-Friendly Pesticides

Studies have shown that formulations containing this compound exhibit enhanced efficacy against pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices.

Pesticide Type Efficacy Environmental Impact Reference
InsecticidesHighLow
HerbicidesModerateMinimal

Overview

In the food industry, this compound is explored as a potential food additive that enhances flavor while ensuring food safety through its stabilizing properties.

Case Study: Flavor Enhancement

Research indicates that oxazolidine derivatives can be used to improve the sensory qualities of food products without compromising safety standards.

Food Product Enhancement Type Safety Profile Reference
SnacksFlavor stabilitySafe for consumption
BeveragesFlavor enhancementCompliant with regulations

Overview

In material science, this compound is involved in developing advanced materials such as biodegradable plastics. This addresses the increasing demand for sustainable solutions across various industries.

Case Study: Biodegradable Plastics

Research has demonstrated that incorporating oxazolidine into plastic formulations enhances biodegradability without sacrificing performance characteristics.

Material Type Biodegradability Improvement Performance Metrics Reference
Biodegradable PlasticsSignificantComparable to conventional plastics

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects : The tert-butyl and 2,2,5-trimethyl groups in the target compound impose significant steric hindrance, reducing reaction rates but improving stereochemical outcomes in synthesis .
  • Hydrogen Bonding : Dioxane derivatives exhibit robust O–H⋯O networks, unlike oxazolidines, which rely on weaker C–H⋯O interactions .
  • Reactivity : Oxazolidine dicarboxylates are less electrophilic than dioxane anhydrides, limiting their utility in acyl transfer reactions but enhancing stability in protic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Tert-butyl 4-methyl 2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate, and how can experimental design improve yield?

  • Methodological Answer : Utilize a one-pot, multi-step reaction under inert atmosphere (N₂/Ar) with controlled temperature (e.g., 0–60°C) and catalytic agents like Lewis acids (e.g., ZnCl₂). Employ Design of Experiments (DoE) to optimize variables (e.g., stoichiometry, solvent polarity, reaction time) and minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield . Post-synthesis, validate purity via NMR (e.g., confirming tert-butyl and methyl proton signals) and HPLC (retention time analysis) .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this oxazolidine derivative?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for analogous oxazolidine structures) , ¹H/¹³C NMR for substituent environments (e.g., splitting patterns of methyl groups), and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹). For chiral centers, polarimetry or chiral HPLC can assess enantiomeric excess .

Q. How should this compound be stored to ensure stability during long-term research use?

  • Methodological Answer : Store under anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the oxazolidine ring. Avoid exposure to light (use amber vials) and moisture-prone environments. Stability studies using accelerated degradation tests (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of this compound’s formation?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates, focusing on ring-closure steps and steric effects from tert-butyl groups. Pair with molecular dynamics (MD) simulations to explore solvent interactions (e.g., toluene vs. THF). Validate computational predictions against experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Use statistical contradiction analysis to identify outliers. For example:

  • Step 1 : Cross-validate analytical methods (e.g., compare LC-MS and GC-MS for byproduct identification) .
  • Step 2 : Apply response surface methodology (RSM) to isolate variables (e.g., reagent purity, mixing efficiency) causing yield discrepancies .

Q. What strategies enable stereoselective synthesis of this compound’s diastereomers?

  • Methodological Answer : Investigate chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) during ring formation. Monitor diastereomeric ratios via NOESY NMR to assess spatial proximity of substituents .

Q. How can quantum chemical calculations predict regioselectivity in derivatization reactions?

  • Methodological Answer : Compute Fukui indices to identify nucleophilic/electrophilic sites on the oxazolidine ring. Pair with frontier molecular orbital (FMO) analysis to predict reactivity toward electrophiles (e.g., acylating agents) at specific positions (e.g., C-4 methyl group) .

Q. What green chemistry approaches are feasible for scaling up synthesis without compromising efficiency?

  • Methodological Answer : Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether) and employ catalytic recycling (e.g., immobilized enzymes). Use microwave-assisted synthesis to reduce reaction time and energy consumption. Assess environmental impact via E-factor calculations .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Conduct competitive kinetics experiments comparing tert-butyl-substituted analogs with less hindered derivatives (e.g., methyl groups). Use X-ray crystallography to measure bond angles and torsional strain, correlating with reaction rates (e.g., Suzuki-Miyaura coupling efficiency) .

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